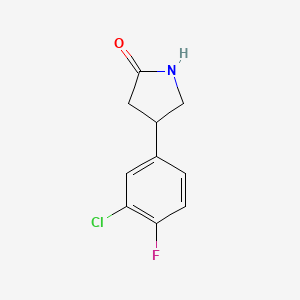
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring substituted with a 3-chloro-2-methylpropyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane typically involves the alkylation of cyclopentane with 3-chloro-2-methylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where cyclopentane and 3-chloro-2-methylpropyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then separated, and the desired product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: The major products include alcohols, amines, and thiols.
Oxidation: The major products are alcohols and ketones.
Reduction: The major products are alkanes.
科学的研究の応用
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and triggering specific cellular responses.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methylpropane
- 1-Methylcyclopentane
- 3-Chloro-2-methylpropylcyclopentane
Uniqueness
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is unique due to the presence of both a cyclopentane ring and a 3-chloro-2-methylpropyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC名 |
1-(3-chloro-2-methylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChIキー |
BDFPSBIXSNCJSG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(CCCC1)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


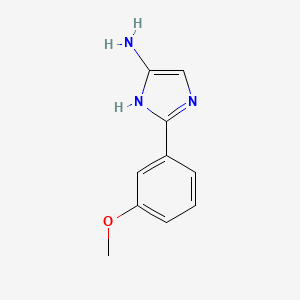
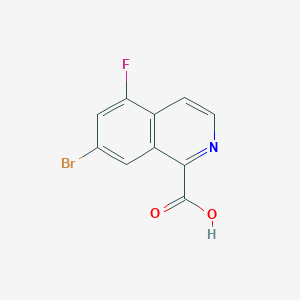
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
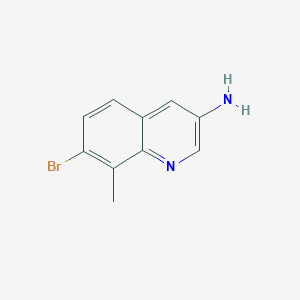
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
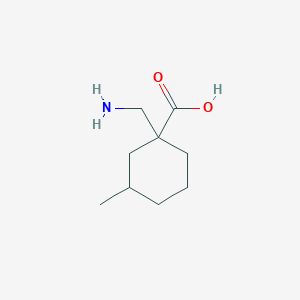

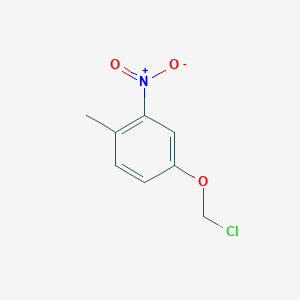
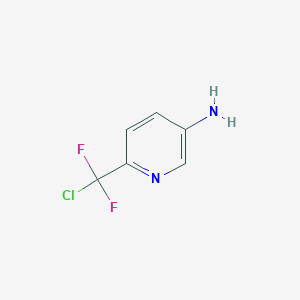

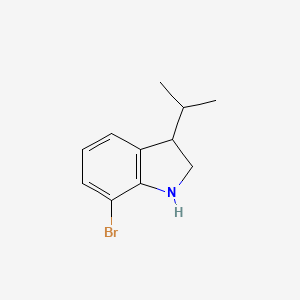
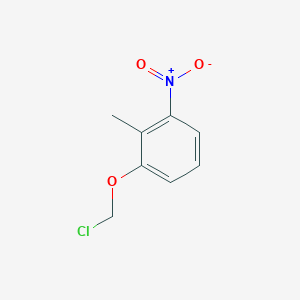
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
